molecular formula C10H8FNO3 B11721462 Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No.: B11721462
M. Wt: 209.17 g/mol
InChI Key: LAJPDGIMEDQQRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate can be synthesized using various synthetic methodologies. One common method involves the condensation of 2-aminophenol with ethyl fluoroacetate in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) under mild conditions . The reaction typically occurs at 50°C in ethanol with aqueous hydrogen peroxide as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8FNO3

Molecular Weight

209.17 g/mol

IUPAC Name

ethyl 5-fluoro-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H8FNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3

InChI Key

LAJPDGIMEDQQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)C=CC(=C2)F

Origin of Product

United States

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